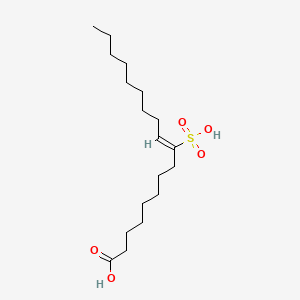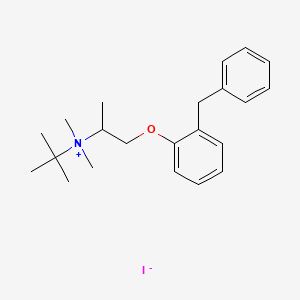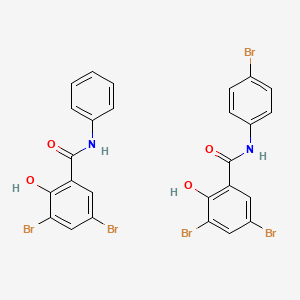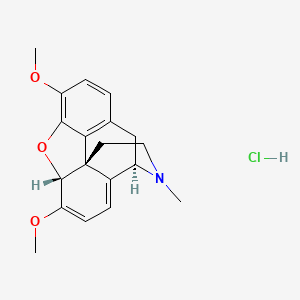
5-(Acetylamino)-2-sulphobenzenediazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Acetylamino)-2-sulphobenzenediazonium chloride: is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is known for its applications in various chemical reactions, particularly in the synthesis of azo dyes, which are widely used in the textile industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetylamino)-2-sulphobenzenediazonium chloride typically involves the diazotization of 5-(Acetylamino)-2-sulphobenzenamine. The process includes the following steps:
Nitration: The starting material, 5-(Acetylamino)-2-sulphobenzenamine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid.
Diazotization: The resulting amine is diazotized by treating it with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Acetylamino)-2-sulphobenzenediazonium chloride undergoes various chemical reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds, which are used as dyes.
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or cyano groups through Sandmeyer reactions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions:
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Substitution Reactions: Involve the use of copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) in the presence of hydrochloric acid.
Reduction Reactions: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are commonly used reducing agents.
Major Products:
Azo Dyes: Formed from coupling reactions with phenols or aromatic amines.
Substituted Aromatic Compounds: Formed from substitution reactions, such as chlorobenzene, bromobenzene, or benzonitrile.
Applications De Recherche Scientifique
Chemistry:
Azo Dye Synthesis: Widely used in the synthesis of azo dyes, which are important for coloring textiles, leather, and paper.
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Biology:
Bioconjugation: Utilized in bioconjugation techniques to label proteins and nucleic acids with fluorescent dyes.
Medicine:
Diagnostic Agents: Employed in the development of diagnostic agents for detecting specific biomolecules.
Industry:
Textile Industry: Used in the production of dyes for textiles.
Chemical Manufacturing: Serves as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 5-(Acetylamino)-2-sulphobenzenediazonium chloride primarily involves the formation of azo compounds through coupling reactions. The diazonium group (-N₂⁺) is highly reactive and can readily react with nucleophiles such as phenols and aromatic amines to form azo bonds (-N=N-). This reaction is facilitated by the electron-withdrawing nature of the diazonium group, which makes the aromatic ring more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
- 4-(Acetylamino)-2-sulphobenzenediazonium chloride
- 3-(Acetylamino)-2-sulphobenzenediazonium chloride
- 2-(Acetylamino)-4-sulphobenzenediazonium chloride
Comparison:
- Reactivity: The position of the acetylamino and sulpho groups on the aromatic ring can influence the reactivity and stability of the diazonium compound. For example, 5-(Acetylamino)-2-sulphobenzenediazonium chloride may have different reactivity compared to its isomers due to electronic and steric effects.
- Applications: While all these compounds can be used in azo dye synthesis, their specific applications may vary based on their reactivity and the nature of the products formed.
Propriétés
Numéro CAS |
67969-89-5 |
|---|---|
Formule moléculaire |
C8H8ClN3O4S |
Poids moléculaire |
277.69 g/mol |
Nom IUPAC |
5-acetamido-2-sulfobenzenediazonium;chloride |
InChI |
InChI=1S/C8H7N3O4S.ClH/c1-5(12)10-6-2-3-8(16(13,14)15)7(4-6)11-9;/h2-4H,1H3,(H-,10,12,13,14,15);1H |
Clé InChI |
AVZXXWYJDGKELN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Spiro[4.4]nona-1,3-diene](/img/structure/B13777251.png)
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)


![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)



![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)
